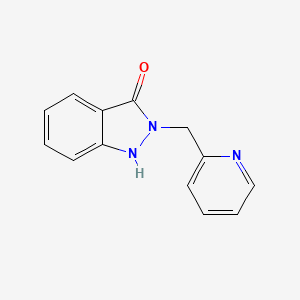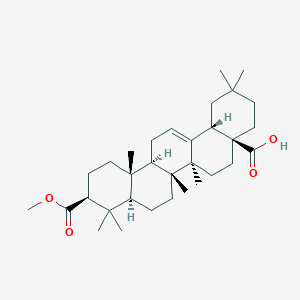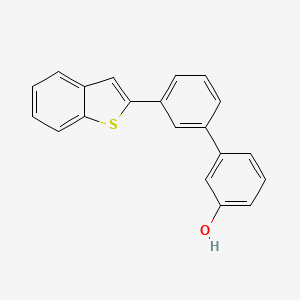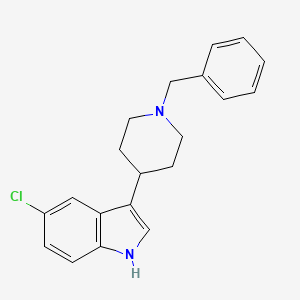
3-(1-benzylpiperidin-4-yl)-5-chloro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Benzylpiperidin-4-yl)-5-chloro-1H-indole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylpiperidine moiety attached to an indole ring, with a chlorine atom at the 5-position of the indole. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzylpiperidin-4-yl)-5-chloro-1H-indole typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. One common method involves the reaction of 1-benzylpiperidine with 5-chloroindole under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. These methods aim to minimize by-products and enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-(1-Benzylpiperidin-4-yl)-5-chloro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position of the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups at the 5-position of the indole ring.
科学的研究の応用
3-(1-Benzylpiperidin-4-yl)-5-chloro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties
作用機序
The mechanism of action of 3-(1-benzylpiperidin-4-yl)-5-chloro-1H-indole involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating their activity. The compound may act as an agonist or antagonist, depending on the receptor type and the context of its use. The pathways involved in its mechanism of action include signal transduction pathways that regulate neurotransmitter release and receptor sensitivity .
類似化合物との比較
Similar Compounds
N-(1-Benzylpiperidin-4-yl)acetohydrazide: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
N-(2-(1-Benzylpiperidin-4-yl)ethyl)-5-chloropicolinamide: Shares the benzylpiperidine moiety but differs in the indole ring substitution pattern.
Uniqueness
3-(1-Benzylpiperidin-4-yl)-5-chloro-1H-indole is unique due to the specific positioning of the chlorine atom on the indole ring, which influences its reactivity and interaction with biological targets
特性
分子式 |
C20H21ClN2 |
|---|---|
分子量 |
324.8 g/mol |
IUPAC名 |
3-(1-benzylpiperidin-4-yl)-5-chloro-1H-indole |
InChI |
InChI=1S/C20H21ClN2/c21-17-6-7-20-18(12-17)19(13-22-20)16-8-10-23(11-9-16)14-15-4-2-1-3-5-15/h1-7,12-13,16,22H,8-11,14H2 |
InChIキー |
NRIVFQIOYWIUPX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=CNC3=C2C=C(C=C3)Cl)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



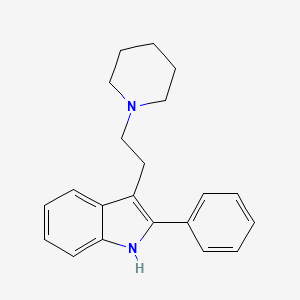
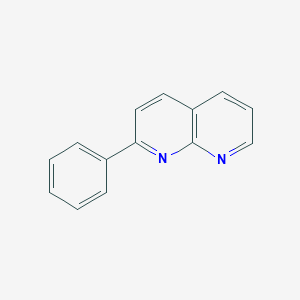
![2-phenyl-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B10842081.png)
![2-Phenyl-4-[1,2,4]triazol-1-yl-chroman-7-ol](/img/structure/B10842084.png)

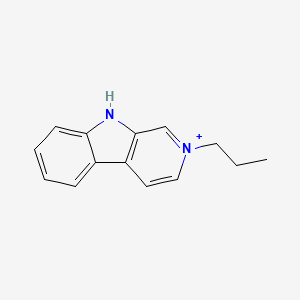
![2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B10842105.png)
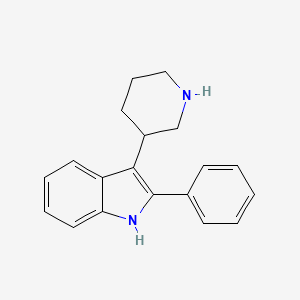
![2-thiomorpholino-4H-benzo[h]chromen-4-one](/img/structure/B10842121.png)
![2-thiophen-2-yl-3H-imidazo[4,5-c]quinoline](/img/structure/B10842127.png)
